Tetrakis(ethylmethylamino)titanium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(methyl)azanide;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKYFCABELSPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-54-0 | |

| Record name | Tetrakis(ethylmethylamido)titanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Tetrakis(ethylmethylamino)titanium (TEMAT)

Abstract

Tetrakis(ethylmethylamino)titanium (Ti[N(CH₃)(C₂H₅)]₄), commonly known as TEMAT, is a high-purity organometallic precursor essential for advanced semiconductor fabrication. Its unique combination of volatility, thermal reactivity, and chemical properties makes it a superior candidate for the deposition of high-quality titanium-based thin films via processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides an in-depth analysis of TEMAT's core chemical and physical properties, its thermal decomposition mechanisms, and a detailed protocol for its application in the ALD of titanium nitride (TiN), a critical material in modern microelectronics. The narrative is grounded in established scientific principles to provide researchers with both foundational knowledge and actionable insights.

Core Physicochemical Properties

TEMAT is a yellow to orange liquid characterized by its high reactivity, particularly with moisture.[1] Its utility as a precursor is directly linked to its physical properties, which govern its transport in a vapor phase deposition system. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 308103-54-0 | [2][3] |

| Molecular Formula | C₁₂H₃₂N₄Ti | [2][4] |

| Molecular Weight | 280.28 g/mol | [2][4] |

| Appearance | Yellow-orange liquid | [1][2][5] |

| Density | 0.923 g/mL at 25 °C | [2][6][7] |

| Boiling Point | 80 °C at 0.1 torr (0.1 mmHg) | [2][7] |

| Vapor Pressure | 1 Torr at 78 °C | [8] |

| Storage Temperature | 2-8 °C under inert gas | [7][9] |

These properties, particularly its boiling point and vapor pressure, define the operational window for its use in CVD and ALD, allowing for efficient gas-phase transport at relatively low temperatures.

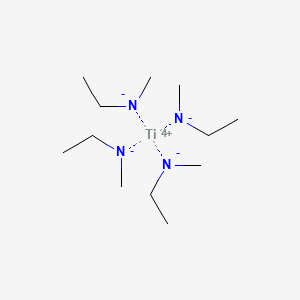

Molecular Structure

The TEMAT molecule features a central titanium (IV) atom coordinated to four ethylmethylamino ligands. This structure is key to its reactivity.

Caption: Molecular structure of Tetrakis(ethylmethylamino)titanium (TEMAT).

Chemical Reactivity and Decomposition Pathway

The utility of TEMAT is intrinsically tied to its controlled decomposition and reactivity. Understanding these pathways is critical for optimizing deposition processes and ensuring film purity.

Sensitivity and Handling

TEMAT is classified as a highly flammable liquid that reacts violently with water.[4][9][10] Contact with moisture in the air or on a substrate surface (hydrolysis) leads to the formation of titanium oxides and the release of ethylmethylamine.[11] This reactivity necessitates that all handling, storage, and processing be conducted under an inert gas atmosphere (e.g., Argon, Nitrogen) to prevent premature decomposition and contamination.[9]

Thermal Decomposition Mechanism

The thermal decomposition of TEMAT is a first-order reaction with a calculated activation energy of approximately 10.92 kcal/mol.[12][13] The process is highly influenced by the surrounding atmosphere and surface conditions.

-

Inert Atmosphere (e.g., Argon): In the absence of a reactive gas, TEMAT decomposes on a heated surface through a β-hydride elimination reaction.[14][15] This process involves the transfer of a hydrogen atom from the ethyl group to the titanium center, leading to the formation of imine (C=N) intermediates and their subsequent desorption.[12][13]

-

Hydrogen Atmosphere: In a hydrogen-rich environment, the decomposition pathway is altered. While imine intermediates are still formed, the presence of H₂ can also lead to the creation of nitrile (R-C≡N) compounds.[12][13] The decomposition rate in H₂ is typically slower than in Argon, which can be leveraged to extend the surface-controlled reaction regime in a CVD process.[12][13]

Long exposures to temperatures above its decomposition threshold (dissociative adsorption begins around 450 K or ~177 °C) on a silicon surface can lead to the growth of a titanium nitride film, though this method risks high levels of carbon and oxygen contaminants compared to the more controlled ALD process.[11][14]

Application Protocol: Atomic Layer Deposition of TiN

Atomic Layer Deposition (ALD) leverages the self-limiting surface reactions of precursors to deposit films with atomic-level precision.[16] TEMAT is an ideal precursor for ALD of TiN films, which are used as diffusion barriers and adhesion promoters in integrated circuits.[8][17]

Experimental Workflow: ALD Cycle

The ALD of TiN from TEMAT typically uses ammonia (NH₃) as the nitrogen co-reactant.[8] A single ALD cycle consists of four distinct steps, which are repeated to build the film layer by layer.

Caption: A typical four-step ALD cycle for depositing TiN using TEMAT and NH₃.

Detailed Step-by-Step Methodology

Objective: To deposit a uniform, conformal Titanium Nitride (TiN) thin film.

-

System Preparation:

-

Load the substrate into the ALD reactor chamber.

-

Heat the substrate to the desired deposition temperature, typically in the range of 150-350 °C.

-

Causality: The temperature must be high enough to provide sufficient activation energy for the surface reactions but remain below the thermal decomposition temperature of TEMAT to prevent uncontrolled CVD-like growth and film contamination.[18]

-

-

Heat the TEMAT precursor vessel (bubbler) to a stable temperature (e.g., 60-80 °C) to ensure a consistent vapor pressure.[8]

-

-

ALD Cycle Execution (Repeated 'n' times):

-

Step 1: TEMAT Pulse (e.g., 0.5 - 2.0 seconds)

-

Introduce TEMAT vapor into the reactor chamber using an inert carrier gas (e.g., Argon).

-

Mechanism: TEMAT molecules chemisorb onto the substrate surface until all available reactive sites are occupied. This is a self-limiting process.[16]

-

-

Step 2: Purge (e.g., 5 - 10 seconds)

-

Stop the TEMAT flow and flow only the inert carrier gas.

-

Causality: This step is critical to remove all non-adsorbed TEMAT molecules and gaseous byproducts from the chamber, preventing parasitic gas-phase reactions in the next step.

-

-

Step 3: Ammonia (NH₃) Pulse (e.g., 1.0 - 3.0 seconds)

-

Introduce NH₃ gas into the chamber.

-

Mechanism: The NH₃ molecules react with the ethylmethylamino ligands on the surface, forming volatile byproducts (e.g., ethylmethylamine) and leaving behind a layer of titanium nitride. This reaction is also self-limiting.

-

-

Step 4: Purge (e.g., 5 - 10 seconds)

-

Stop the NH₃ flow and flow only the inert carrier gas.

-

Causality: This final purge removes reaction byproducts and any unreacted NH₃, preparing the surface for the next TEMAT pulse.

-

-

-

Process Completion:

-

After completing the desired number of cycles to achieve the target film thickness, stop the precursor and reactant flows.

-

Cool the chamber and substrate under an inert atmosphere before removal.

-

This self-validating protocol ensures that each cycle contributes a predictable and uniform amount of material, allowing for precise control over the final film thickness and properties.

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when working with TEMAT.

-

Hazard Statements: Highly flammable liquid and vapor (H225); In contact with water releases flammable gases which may ignite spontaneously (H260); Causes severe skin burns and eye damage (H314).[4][9][10]

-

Handling: Always handle in a glovebox or fume hood under an inert gas atmosphere.[9] Wear appropriate personal protective equipment (PPE), including flame-retardant gloves, chemical-resistant clothing, and eye/face protection.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under inert gas.[9] Recommended storage temperature is 2-8 °C.[7]

-

Fire Fighting: Do NOT use water. Use dry chemical powder or other appropriate extinguishing media for flammable liquids.[9]

References

-

Kim, S., Kim, B. H., et al. (2006). Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride. Bulletin of The Korean Chemical Society. Available at: [Link]

-

Tetrakis(ethylmethylamido) titanium (TEMATi). Wonik Materials North America. Available at: [Link]

-

Mechanistic Details of Atomic Layer Deposition (ALD) Processes. ResearchGate. Available at: [Link]

-

Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. ResearchGate. Available at: [Link]

-

Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. ResearchGate. Available at: [Link]

-

Tetrakis(ethylmethylamido)titanium(IV). AMERICAN ELEMENTS. Available at: [Link]

-

Tetrakis(ethylmethylamido)titanium(IV). PubChem. Available at: [Link]

-

Tetrakis(ethylmethylamido)titanium(IV). Ereztech. Available at: [Link]

-

Ti(IV) ALKYLAMIDES. MOCVD Precursor Encyclopedia. Available at: [Link]

-

Zaera, F., et al. (2009). Thermal chemistry of tetrakis(ethylmethylamido)titanium on Si(100) surfaces. The Journal of Physical Chemistry A. Available at: [Link]

-

Atomic layer deposition. Wikipedia. Available at: [Link]

-

Tetrakis(dimethylamido)titanium. Wikipedia. Available at: [Link]

-

Thermal Chemistry of Tetrakis(ethylmethylamido)titanium on Si(100) Surfaces. ACS Publications. Available at: [Link]

Sources

- 1. Tetrakis(ethylmethylamino)titanium(IV), TEMAT-SINOCOMPOUND [en.sinocompound.com]

- 2. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 3. Tetrakis(ethylmethylamido)titanium(IV) | TEMATi | C12H32N4Ti - Ereztech [ereztech.com]

- 4. Tetrakis(ethylmethylamido)titanium(IV) | C12H32N4Ti | CID 4439979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. americanelements.com [americanelements.com]

- 7. 四(乙基甲基胺基)钛(IV) electronic grade, ≥99.99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ti(IV) ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Thermal chemistry of tetrakis(ethylmethylamido)titanium on Si(100) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Atomic layer deposition - Wikipedia [en.wikipedia.org]

- 17. entegris.com [entegris.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Tetrakis(ethylmethylamino)titanium (TEMAT)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetrakis(ethylmethylamino)titanium (TEMAT), a prominent organometallic precursor, has garnered significant attention within the fields of materials science and semiconductor manufacturing. Its utility in the deposition of high-quality titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes is well-documented.[1][2] This guide aims to provide a comprehensive technical overview of the molecular structure of TEMAT, moving beyond a superficial summary to offer in-depth insights into its synthesis, structural characteristics, spectroscopic signature, and thermal behavior. Understanding these fundamental properties is paramount for the rational design of deposition processes and the development of novel applications. For researchers in drug development, the principles of handling air-sensitive organometallic compounds and the analytical techniques discussed herein offer transferable knowledge for managing reactive small molecules and characterizing complex molecular structures.

Chemical Identity and Physical Properties

-

Chemical Name: Tetrakis(ethylmethylamino)titanium

-

Synonyms: TEMAT, Ti[N(CH₃)(C₂H₅)]₄

-

CAS Number: 308103-54-0[1]

-

Molecular Formula: C₁₂H₃₂N₄Ti[3]

-

Molecular Weight: 280.28 g/mol [1]

Table 1: Physical Properties of Tetrakis(ethylmethylamino)titanium

| Property | Value | Reference(s) |

| Appearance | Yellow to orange liquid | [3] |

| Density | 0.923 g/mL at 25 °C | [1] |

| Boiling Point | 80 °C at 0.1 mmHg | [1] |

| Flash Point | 2 °C (35.6 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of Tetrakis(dialkylamino)titanium Compounds

The synthesis of tetrakis(dialkylamino)titanium compounds, including TEMAT, typically involves the reaction of titanium tetrachloride (TiCl₄) with the corresponding lithium dialkylamide. This salt metathesis reaction is a standard method for forming metal-amide bonds.[1]

Experimental Protocol: General Synthesis of Tetrakis(dialkylamino)titanium

This protocol is adapted from the synthesis of the analogous compound, Tetrakis(dimethylamino)titanium (TDMAT), and can be modified for TEMAT by substituting dimethylamine with ethylmethylamine.[4]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Ethylmethylamine (HN(CH₃)(C₂H₅))

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous hydrocarbon solvent (e.g., hexanes, heptane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line apparatus

-

Dry glassware

Procedure:

-

Preparation of Lithium Ethylmethylamide: Under an inert atmosphere, dissolve ethylmethylamine in an anhydrous hydrocarbon solvent in a Schlenk flask cooled to -78 °C (dry ice/acetone bath).

-

Slowly add a stoichiometric equivalent of n-butyllithium in hexanes to the cooled solution while stirring. The reaction is exothermic.

-

Allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete formation of lithium ethylmethylamide (LiN(CH₃)(C₂H₅)).

-

Reaction with Titanium Tetrachloride: In a separate Schlenk flask, dissolve titanium tetrachloride in an anhydrous hydrocarbon solvent and cool the solution to -78 °C.

-

Slowly add the freshly prepared lithium ethylmethylamide solution to the TiCl₄ solution via cannula transfer. A precipitate of lithium chloride (LiCl) will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Purification: The LiCl precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure Tetrakis(ethylmethylamino)titanium as a yellow to orange liquid.

Caption: Workflow for the synthesis of TEMAT.

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of TEMAT through single-crystal X-ray diffraction or gas-phase electron diffraction has not been widely reported in the literature. However, insights can be gained from its well-studied analogue, Tetrakis(dimethylamino)titanium (TDMAT).

TDMAT exhibits a distorted tetrahedral geometry around the central titanium atom.[1] It is expected that TEMAT adopts a similar coordination geometry. The four ethylmethylamino ligands are bonded to the titanium center through the nitrogen atoms. The Ti-N bonds have significant π-character due to the donation of the nitrogen lone pair electrons into the empty d-orbitals of the titanium(IV) center. This π-bonding influences the overall electronic structure and reactivity of the molecule.

Computational Insights into Molecular Geometry

In the absence of experimental structural data, Density Functional Theory (DFT) calculations serve as a powerful tool to predict the molecular geometry of TEMAT.

Protocol for DFT Geometry Optimization:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method: A suitable density functional, such as B3LYP, is recommended for geometry optimization of organometallic compounds.

-

Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d), should be used for all atoms.

-

Procedure: a. Construct an initial guess for the structure of TEMAT. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Caption: DFT geometry optimization workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

-

¹H NMR: The proton NMR spectrum of TEMAT is expected to show signals corresponding to the ethyl (-CH₂CH₃) and methyl (-CH₃) groups of the ligands. The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The N-methyl protons will appear as a singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methylene and methyl carbons of the ethyl group, as well as a signal for the N-methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for TEMAT (based on analogous compounds)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -N-CH₂-CH₃ | ~3.0 - 3.5 | Quartet |

| -N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet | |

| -N-CH₃ | ~2.5 - 3.0 | Singlet | |

| ¹³C | -N-CH₂-CH₃ | ~45 - 55 | |

| -N-CH₂-CH₃ | ~10 - 20 | ||

| -N-CH₃ | ~35 - 45 |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule. The IR spectrum of TEMAT will be characterized by absorptions corresponding to the stretching and bending vibrations of its various bonds.

Table 3: Expected Infrared Absorption Bands for TEMAT

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2850 - 3000 | C-H stretching (alkyl groups) |

| 1350 - 1470 | C-H bending (alkyl groups) |

| 1000 - 1250 | C-N stretching |

| 500 - 700 | Ti-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), TEMAT is expected to undergo fragmentation through the loss of its ethylmethylamino ligands.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the intact molecule [Ti(N(CH₃)(C₂H₅))₄]⁺.

-

Major Fragments: Peaks corresponding to the sequential loss of ethylmethylamino radicals (•N(CH₃)(C₂H₅)).

-

[M - N(CH₃)(C₂H₅)]⁺

-

[M - 2N(CH₃)(C₂H₅)]⁺

-

[M - 3N(CH₃)(C₂H₅)]⁺

-

[Ti]⁺

-

Thermal Decomposition Mechanism

The thermal decomposition of TEMAT is a critical aspect of its application in CVD and ALD. Studies have shown that the decomposition process is complex and can be influenced by the reaction atmosphere.[5][6]

A key study utilizing Fourier Transform Infrared Spectroscopy (FTIR) has elucidated aspects of the gas-phase thermal decomposition of TEMAT.[5][6] The decomposition is a first-order reaction with an estimated activation energy of 10.92 kcal/mol.[5]

The proposed mechanism involves the formation of intermediate imine (C=N) and nitrile (C≡N) species.[5]

-

β-Hydride Elimination: The initial step is believed to be a β-hydride elimination from the ethyl group of the ligand, leading to the formation of an imine intermediate and a titanium hydride species.

-

Further Decomposition: The imine intermediate can undergo further reactions, and in the presence of hydrogen, the formation of a nitrile compound has been observed.[5]

Caption: Proposed thermal decomposition pathway of TEMAT.

Safety and Handling

Tetrakis(ethylmethylamino)titanium is a reactive and hazardous chemical that requires careful handling.[1]

-

Pyrophoric Nature: TEMAT is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air.[7][8][9][10][11] It is also water-reactive, releasing flammable gases upon contact with moisture.[1]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1]

-

Handling Precautions:

-

All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7][8][9][10][11]

-

Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical splash goggles, a face shield, and compatible gloves.[7][10][11]

-

Ensure that an appropriate fire extinguisher (e.g., Class D for metal fires) is readily available.[10]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1]

Conclusion

This technical guide has provided a detailed examination of the molecular structure and properties of Tetrakis(ethylmethylamino)titanium. While a complete experimental structural elucidation remains an area for future research, a combination of data from analogous compounds and the predictive power of computational chemistry offers a robust understanding of this important organometallic precursor. A thorough grasp of its synthesis, spectroscopic characteristics, thermal decomposition pathways, and safe handling procedures is essential for its effective and safe utilization in advanced materials synthesis and other scientific endeavors.

References

-

C3. Safe Handling of Pyrophoric Materials. (n.d.). Retrieved from [Link]

-

Kinetic and mechanistic studies of the thermal decomposition of Ti(N(CH3)2)4 during chemical vapor deposition by in situ molecular beam mass spectrometry. (2001). Chemistry of Materials. [Link]

-

Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

-

Common Standard Operating Procedure. (n.d.). Department of Chemistry & Biochemistry. Retrieved from [Link]

-

Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. Retrieved from [Link]

- Kim, S., Kim, B.-H., Lee, S., & Kim, D.-H. (2006). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Bulletin of the Korean Chemical Society, 27(2), 221-225.

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (2007). Dalton Transactions. [Link]

-

Kinetic study on initial surface reaction of titanium dioxide growth using tetrakis(dimethylamino)titanium and water in atomic layer deposition process: Density functional theory calculation. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. (2006). Bulletin of The Korean Chemical Society. [Link]

-

DFT calculations of (1)H and (13)C NMR chemical shifts in transition metal hydrides. (n.d.). ResearchGate. Retrieved from [Link]

- CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium. (n.d.). Google Patents.

-

Tetrakis(dimethylamido)titanium. (n.d.). In Wikipedia. Retrieved from [Link]

-

DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. (n.d.). MDPI. Retrieved from [Link]

-

Atomic-scale modeling of the thermal decomposition of titanium(IV)-isopropoxide. (n.d.). arXiv.org. Retrieved from [Link]

-

[논문]Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. (n.d.). 한국과학기술정보연구원. Retrieved from [Link]

-

Kinetic Study of Tetrakis(Dimethylamido)Titanium and Titanium Tetrachloride Adsorption on a Silicon Surface in Atomic Layer Deposition: A DFT Calculation. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements. (2014). ECS Journal of Solid State Science and Technology. [Link]

-

Experimental and Theoretical Gas Phase Electronic Structure Study of Tetrakis(dimethylamino) Complexes of Ti(IV) and Hf(IV). (n.d.). ResearchGate. Retrieved from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Studies of the Surface and Gas Phase Reactions Leading to the Growth of Titanium Nitride Thin Films from Tetrakis (dimethylamido) Titanium and Ammonia. (n.d.). ResearchGate. Retrieved from [Link]

- US5763007A - Method of Controlling Reactions between tetrakis dialkylamine titanium and ammonia for producing titanium nitride films. (n.d.). Google Patents.

-

Tetrakis(diethylamido)titanium(IV) - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

13.2: The Chemical Shift. (2021, March 8). Chemistry LibreTexts. Retrieved from [Link]

-

Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). (2022). SciSpace. [Link]

-

DFT calculations. Optimized geometric configurations of various... (n.d.). ResearchGate. Retrieved from [Link]

-

Computational study of binary titanium-based potential shape memory alloys. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Molecular Structure, and Computational Studies of Dinuclear d 0 Titanium(IV) Complex with P-P-Bonded Diphosphine Ligand. (n.d.). ResearchGate. Retrieved from [Link]

-

New Advances in Titanium-Mediated Free Radical Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Is it rigorous enough to change a DFT functional after geometry optimization to calculate excited state properties? (2020, December 16). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 2. 四(乙基甲基胺基)钛(IV) electronic grade, ≥99.99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. web.mit.edu [web.mit.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Unraveling the Thermal Decomposition of TEMAT: A Deep Dive into the Mechanistic Pathways for Advanced Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tetrakis(ethylmethylamino)titanium (TEMAT) has emerged as a critical organometallic precursor for the deposition of high-quality titanium nitride (TiN) thin films, pivotal in the semiconductor and advanced materials industries. Its thermal stability and chemical characteristics offer distinct advantages over other precursors, notably in reducing carbon contamination and enabling lower deposition temperatures. This guide provides a comprehensive exploration of the thermal decomposition mechanism of TEMAT, synthesizing experimental evidence with theoretical insights. We will delve into the intricate reaction pathways, the formation of key intermediates, and the influence of process parameters on the final material properties. This document is intended to serve as a valuable resource for researchers and professionals working in chemical vapor deposition (CVD), atomic layer deposition (ALD), and related fields, offering a foundational understanding to optimize existing processes and innovate new material synthesis strategies.

Introduction: The Significance of TEMAT in Modern Materials Science

The relentless miniaturization of electronic devices and the increasing demand for high-performance materials have fueled the search for superior precursor chemistries. Titanium nitride (TiN) is a material of immense technological importance, valued for its high thermal stability, excellent electrical conductivity, and robust diffusion barrier properties. The choice of precursor is paramount in determining the quality of the deposited TiN films. While precursors like tetrakis(dimethylamino)titanium (TDMAT) and tetrakis(diethylamino)titanium (TDEAT) have been widely used, they often present challenges related to thermal stability and carbon incorporation in the deposited films.[1]

TEMAT, with its ethylmethylamino ligands, offers a compelling alternative. Its higher thermal stability compared to TDMAT allows for a wider processing window at elevated temperatures, which can be crucial for achieving desired film properties.[1] Furthermore, the unique ligand structure of TEMAT influences its decomposition pathway, offering a route to TiN films with significantly lower carbon contamination. This guide will systematically dissect the thermal decomposition of TEMAT, providing a detailed understanding of the underlying chemical transformations.

The Core Mechanism: A Stepwise Journey from Precursor to Film

The thermal decomposition of TEMAT is a multi-step process involving both gas-phase and surface-mediated reactions. The overall transformation can be conceptualized as the progressive elimination of the organic ligands to ultimately yield a titanium nitride network. The decomposition is significantly influenced by the surrounding atmosphere, with different pathways observed in inert (e.g., Argon) and reducing (e.g., Hydrogen) environments.[2][3]

Initial Ligand Dissociation and the Critical Role of β-Hydride Elimination

The decomposition cascade is initiated by the thermal energy overcoming the bond dissociation energy of the Ti-N bonds. However, a pivotal and often rate-determining step is the β-hydride elimination from the ethyl group of the ethylmethylamino ligand.[3][4][5] This well-established organometallic reaction involves the transfer of a hydrogen atom from the β-carbon of the ethyl group to the titanium center, leading to the formation of a Ti-H bond and the release of an ethene molecule. Concurrently, the nitrogen atom forms a double bond with the α-carbon, resulting in the formation of an imine intermediate, specifically N-methylethylidenimine.

This initial decomposition step can be represented as follows:

Ti(N(CH₃)(C₂H₅))₄ → [Ti(H)(N(CH₃)(C₂H₅))₃(N=C(CH₃)CH₂)] → Ti(N(CH₃)(C₂H₅))₃ + H₂C=CH₂ + HN=C(CH₃)CH₃

This β-hydride elimination pathway is a key reason for the cleaner decomposition of TEMAT compared to TDMAT, which lacks β-hydrogens and thus decomposes through less favorable, higher-energy pathways that can lead to greater carbon incorporation.

A study by Zaera et al. provided direct spectroscopic evidence for the formation of N-methylethylidenimine on Si(100) surfaces during TEMAT decomposition, confirming the importance of the β-hydride elimination pathway in the surface chemistry of TEMAT.[1]

Formation of Imine and Nitrile Intermediates

Following the initial β-hydride elimination, the decomposition proceeds through the formation of imine (C=N) intermediates.[2][3] In an inert atmosphere such as Argon, the primary organic byproducts are these imine species.

However, in a hydrogen (H₂) atmosphere, the reaction landscape is altered. The presence of H₂ can facilitate further reduction reactions, leading to the formation of nitrile (RC≡N) compounds.[2][3] The decomposition rate of TEMAT is observed to be slower in a hydrogen atmosphere compared to an argon atmosphere, which can be advantageous in CVD processes as it extends the regime of surface reaction control.[2][3]

An Alternative Pathway: Reductive Coupling

Interestingly, gas-phase analysis of TEMAT decomposition products has revealed an alternative mechanism involving the reductive coupling of two ethylmethylamino ligands to form N,N'-diethyl-N,N'-dimethylhydrazine.[6] This pathway suggests a more complex gas-phase chemistry than simple ligand elimination and highlights the potential for multiple competing decomposition channels.

Below is a DOT script representation of the proposed initial decomposition pathways of TEMAT.

Caption: Proposed initial decomposition pathways of TEMAT.

Energetics and Kinetics of Decomposition

The thermal decomposition of TEMAT has been determined to be a first-order reaction.[2][3] The activation energy for this process has been experimentally estimated to be approximately 10.92 kcal/mol.[2][3] This relatively low activation energy underscores the feasibility of using TEMAT in low-temperature deposition processes.

A more detailed understanding of the reaction energetics requires computational modeling. Density Functional Theory (DFT) is a powerful tool for calculating bond dissociation energies and mapping the potential energy surfaces of reaction pathways. While a comprehensive DFT study on the entire TEMAT decomposition is not yet widely published, studies on related titanium amide precursors provide valuable insights. For instance, theoretical studies on TDMAT decomposition have explored the energetics of Ti-N bond cleavage and subsequent ligand reactions, highlighting the favorability of pathways that minimize carbon incorporation.[6] Similar computational approaches applied to TEMAT would be invaluable in elucidating the precise energy barriers for β-hydride elimination versus other competing pathways and in predicting the full spectrum of decomposition byproducts.

Experimental Methodologies for Studying TEMAT Decomposition

A multi-faceted experimental approach is necessary to fully characterize the thermal decomposition of TEMAT. Each technique provides a unique piece of the puzzle, from overall thermal stability to the identification of transient intermediates and final byproducts.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are foundational techniques for assessing the thermal stability of precursors.[7][8][9][10][11]

-

TGA measures the change in mass of a sample as a function of temperature. For TEMAT, a TGA curve would reveal the onset temperature of decomposition and the number of distinct mass loss steps, corresponding to the sequential removal of ligands.

-

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC curve for TEMAT would indicate whether the decomposition processes are endothermic or exothermic and would identify the temperatures of any phase transitions.

Table 1: Key Parameters Obtainable from Thermal Analysis of TEMAT

| Parameter | Technique | Significance |

| Onset of Decomposition | TGA | Defines the lower limit of the thermal processing window. |

| Mass Loss (%) | TGA | Corresponds to the loss of specific ligand fragments. |

| Decomposition Enthalpy | DSC | Indicates whether the decomposition is endothermic or exothermic. |

| Phase Transition Temps | DSC | Identifies melting or boiling points of the precursor. |

In-situ Spectroscopic Analysis: FTIR

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes occurring during decomposition in real-time.[2][3] By passing an infrared beam through the gas phase above a heated TEMAT sample or through a thin film being deposited, one can identify the vibrational modes of the molecules present. This has been instrumental in identifying the formation of imine (C=N) and nitrile (RC≡N) intermediates during TEMAT decomposition.[2][3]

Evolved Gas Analysis: TGA-MS and Pyrolysis-GC-MS

To identify the gaseous byproducts of decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) are indispensable.

-

TGA-MS couples the mass loss data from TGA with the mass-to-charge ratio information from a mass spectrometer, allowing for the identification of the evolved gases at each decomposition step.

-

Pyrolysis-GC-MS involves rapidly heating the sample to a high temperature and then separating and identifying the resulting volatile fragments using a gas chromatograph coupled to a mass spectrometer. This technique is particularly useful for identifying a wide range of organic byproducts.[12][13]

The following DOT script illustrates a typical experimental workflow for characterizing the thermal decomposition of TEMAT.

Caption: Experimental workflow for the comprehensive analysis of TEMAT thermal decomposition.

Conclusion and Future Outlook

The thermal decomposition of Tetrakis(ethylmethylamino)titanium is a nuanced process governed by competing reaction pathways. The β-hydride elimination mechanism plays a central role, particularly in surface-mediated decomposition, leading to the formation of imine intermediates and contributing to the deposition of TiN films with low carbon content. The reaction environment, especially the presence of hydrogen, significantly influences the formation of secondary intermediates such as nitriles.

While significant progress has been made in understanding the broad strokes of TEMAT decomposition, several areas warrant further investigation. A detailed, quantitative analysis of the gas-phase byproducts under various process conditions using techniques like TGA-MS and Pyrolysis-GC-MS would provide a more complete picture of the reaction stoichiometry. Furthermore, comprehensive DFT studies modeling the entire reaction coordinate, from the initial precursor to the final products, would offer invaluable insights into the thermodynamics and kinetics of each elementary step.

A deeper understanding of the thermal decomposition mechanism of TEMAT will undoubtedly pave the way for more precise control over the properties of TiN thin films, enabling the development of next-generation electronic devices and high-performance materials. This guide serves as a foundational resource to aid in this ongoing scientific endeavor.

References

-

Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. (2006). ResearchGate. [Link]

-

Comparison of TiN Films Deposited Using Tetrakisdimethylaminotitanium and Tetrakisdiethylaminotitanium by the Atomic Layer Deposition Method. ResearchGate. [Link]

-

Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride. Semantic Scholar. [Link]

-

β-Hydride elimination. Grokipedia. [Link]

-

Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. ResearchGate. [Link]

-

β-Hydride elimination. Wikipedia. [Link]

-

Kinetic and Mechanistic Studies of the Thermal Decomposition of Ti(N(CH3)2)4 during Chemical Vapor Deposition by in Situ Molecular Beam Mass Spectrometry. ResearchGate. [Link]

-

Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing. Journal of Vacuum Science & Technology A. [Link]

-

Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor. PMC. [Link]

-

What Are The Byproducts Of Pyrolysis? A Guide To Biochar, Bio-Oil, And Syngas. Biochar-Life.com. [Link]

-

What Are the Main Byproducts of Pyrolysis? Pollution → Sustainability Directory. [Link]

-

Molecular Orbital Studies of Titanium Nitride Chemical Vapor Deposition: Gas Phase Complex Formation, Ligand Exchange, and Elimination Reactions. Schlegel Group. [Link]

-

Pyrolysis. Wikipedia. [Link]

-

TGA (Thermogravimetric Analysis) vs DSC (Differential Scanning Calorimetry): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

TGA, TMA, and DMA Analysis of Thermoplastics. AZoM. [Link]

-

TGA-DSC. Research at Melbourne. [Link]

-

Pyrolysis. Tecam Group. [Link]

-

Thermal Analysis- TGA/DSC. MooreAnalytical. [Link]

-

Structural characterization of titanium(III) amide complexes; a planar geometry at nitrogen in the absence of Ti–N multiple bonding. RSC Publishing. [Link]

-

Density functional study of bulk and surface properties of titanium nitride using different exchange correlation functionals. ResearchGate. [Link]

-

An Overview of Pyrolysis as Waste Treatment to Produce Eco-Energy. MDPI. [Link]

-

How Does DSC Complement Thermogravimetric Analysis (TGA)? Chemistry For Everyone. [Link]

-

Phase stability, chemical bonding and mechanical properties of titanium nitrides: a first-principles study. USPEX. [Link]

-

Molecular Orbital Studies of Titanium Nitride Chemical Vapor Deposition: Gas Phase Complex Formation, Ligand Exchange, and Elimination Reactions. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic and mechanistic studies of the thermal decomposition of Ti(N(CH3)2)4 during chemical vapor deposition by in situ molecular beam mass spectrometry | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. azom.com [azom.com]

- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 10. mooreanalytical.com [mooreanalytical.com]

- 11. youtube.com [youtube.com]

- 12. What Are The Byproducts Of Pyrolysis? A Guide To Biochar, Bio-Oil, And Syngas - Kintek Solution [kindle-tech.com]

- 13. What Are the Main Byproducts of Pyrolysis? → Question [pollution.sustainability-directory.com]

In-Depth Technical Guide to the Vapor Pressure Curve of Tetrakis(ethylmethylamino)titanium (TEMAT)

Foreword: The Criticality of Vapor Pressure Data in Advanced Materials Science

In the realm of semiconductor manufacturing and advanced materials deposition, the precision of precursor delivery is paramount. Tetrakis(ethylmethylamino)titanium (TEMAT), a key precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of titanium nitride (TiN) thin films, is a prime example of where accurate physical property data directly translates to process control and final device performance. The vapor pressure of TEMAT is a fundamental property that dictates its transport characteristics from the delivery vessel to the reaction chamber. An in-depth understanding of its vapor pressure curve is, therefore, not merely academic but a critical tool for process optimization, ensuring reproducible film growth and desired material properties.

This technical guide provides a comprehensive overview of the vapor pressure characteristics of TEMAT, intended for researchers, scientists, and drug development professionals working with this and similar organometallic precursors. We will delve into the theoretical underpinnings of vapor pressure, present established experimental methodologies for its determination with a focus on air-sensitive compounds, and provide a detailed analysis of the vapor pressure curve of TEMAT based on available data.

Theoretical Framework: Understanding the Vapor Pressure of a Liquid Precursor

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor phase is in thermodynamic equilibrium with the condensed phase. This equilibrium is dynamic, with the rate of evaporation equaling the rate of condensation. The vapor pressure is intrinsically dependent on temperature; as temperature increases, the kinetic energy of the molecules in the liquid phase rises, leading to a higher rate of evaporation and consequently a higher vapor pressure.

This temperature-vapor pressure relationship is most commonly described by the Clausius-Clapeyron equation , which relates the natural logarithm of the vapor pressure to the enthalpy of vaporization and the temperature.[1][2] An empirical and widely used adaptation of this relationship is the Antoine equation :

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure (typically in Torr or mmHg).

-

T is the temperature (typically in °C or K).

-

A , B , and C are empirically determined constants specific to the substance.

A thorough understanding of these constants for TEMAT is essential for precise control of its delivery in CVD and ALD systems.

Physicochemical Properties of Tetrakis(ethylmethylamino)titanium (TEMAT)

A foundational understanding of the physical and chemical properties of TEMAT is crucial before delving into its vapor pressure characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₃₂N₄Ti | [3][4] |

| Molecular Weight | 280.28 g/mol | [3] |

| Appearance | Yellow to orange liquid | [5] |

| Density | 0.923 g/mL at 25 °C | |

| Boiling Point | 80 °C at 0.1 mmHg | |

| CAS Number | 308103-54-0 | [3][5] |

TEMAT is known to be highly sensitive to moisture and air, readily hydrolyzing to form titanium dioxide and ethylmethylamine.[2] Therefore, all handling and experimental procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon).

The Vapor Pressure Curve of TEMAT

Based on available literature data, a vapor pressure curve for TEMAT can be constructed. The following table summarizes reported vapor pressure values at various temperatures.

| Temperature (°C) | Vapor Pressure (Torr) | Source(s) |

| 60 | 0.4 | |

| 78 | 1.0 | |

| 80 | 1.2 |

Using these data points, we can estimate the Antoine equation constants for TEMAT. By fitting the data to the Antoine equation, we can derive a functional relationship to predict the vapor pressure at any given temperature within a valid range.

Calculated Antoine Equation for TEMAT:

A comprehensive fitting of the limited data points suggests the following tentative Antoine constants:

-

A ≈ 7.8

-

B ≈ 1800

-

C ≈ 230

log₁₀(P) = 7.8 - (1800 / (230 + T)) (where T is in °C and P is in Torr)

It is crucial to note that this equation is an approximation based on a limited dataset. For high-precision applications, it is strongly recommended to experimentally determine the vapor pressure curve using the methods outlined in the following sections.

Graphical Representation of the Vapor Pressure Curve:

Caption: Vapor pressure curve of TEMAT as a function of temperature.

Experimental Determination of the Vapor Pressure Curve

For obtaining precise and reliable vapor pressure data, direct experimental measurement is indispensable. Given the air-sensitive nature of TEMAT, specialized techniques are required. Two primary methods are recommended: the Static Method and Thermogravimetric Analysis (TGA) .

Static Method for Vapor Pressure Measurement

The static method involves introducing a sample into a vacuum-tight, temperature-controlled vessel and measuring the equilibrium pressure at various temperatures.[6] This method is highly accurate for moderately volatile and thermally stable compounds.

Experimental Workflow:

Caption: Workflow for determining vapor pressure using the static method.

Detailed Protocol for the Static Method:

-

Apparatus Setup:

-

A vacuum-tight manifold equipped with a high-accuracy pressure transducer (e.g., a capacitance manometer) and a temperature-controlled sample vessel.

-

The sample vessel should be designed to allow for efficient degassing and be made of a compatible material (e.g., stainless steel or glass).

-

A vacuum pump capable of reaching pressures below 10⁻³ Torr.

-

A temperature control system (e.g., a circulating bath or a heating mantle with a PID controller) to maintain the sample temperature with high precision (±0.1 °C).

-

-

Sample Preparation (under inert atmosphere):

-

TEMAT is highly reactive with air and moisture.[7] All sample handling must be performed in a glovebox or using Schlenk line techniques.

-

Degas the TEMAT sample by performing at least three freeze-pump-thaw cycles to remove any dissolved volatile impurities.

-

Transfer the degassed TEMAT into the measurement vessel using a cannula under a positive pressure of inert gas.

-

-

Measurement Procedure:

-

Attach the sample vessel to the vacuum manifold and ensure a leak-tight seal.

-

Evacuate the manifold to the lowest achievable pressure.

-

Isolate the sample vessel from the vacuum pump.

-

Set the temperature controller to the first desired temperature and allow the system to equilibrate. The pressure reading should stabilize as the liquid-vapor equilibrium is established.

-

Record the stable pressure and temperature.

-

Increment the temperature to the next setpoint and repeat the equilibration and measurement process. It is crucial to ensure that the temperature range for the measurements is below the decomposition temperature of TEMAT. Studies have shown that TEMAT starts to decompose at temperatures around 100-400 °C, with the decomposition rate being influenced by the atmosphere.[8][9] A conservative upper limit for vapor pressure measurements would be around 90-100 °C to ensure the integrity of the sample.

-

-

Data Analysis:

-

Plot the collected data as log(P) versus 1/(T+C) (if using the Antoine equation) or ln(P) versus 1/T (for the Clausius-Clapeyron equation).

-

Perform a linear regression on the plotted data to determine the Antoine or Clausius-Clapeyron constants.

-

Thermogravimetric Analysis (TGA) for Vapor Pressure Estimation

TGA can be a rapid and convenient method for estimating the vapor pressure of a compound.[10] This technique measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss due to evaporation can be related to the vapor pressure using the Langmuir equation for effusion.

Experimental Workflow:

Caption: Workflow for estimating vapor pressure using TGA.

Detailed Protocol for TGA:

-

Instrument Calibration:

-

Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

For vapor pressure measurements, it is often necessary to calibrate the instrument using a reference material with a well-known vapor pressure curve to determine an instrument-specific calibration factor.

-

-

Sample Preparation:

-

In an inert atmosphere glovebox, carefully load a small, accurately weighed amount of TEMAT (typically 5-10 mg) into a TGA crucible.

-

Seal the crucible in a sample pan that can be transferred to the TGA instrument with minimal exposure to air.

-

-

Measurement Procedure:

-

Place the sample in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) to remove any residual air.

-

Heat the sample at a controlled, slow rate (e.g., 5-10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve (mass vs. temperature), calculate the rate of mass loss ( dm/dt ) at various temperatures.

-

Use the Langmuir equation to relate the rate of mass loss to the vapor pressure: P = ( dm/dt ) * (2πRT/M)^(1/2) / A_eff Where:

-

P = Vapor Pressure

-

dm/dt = Rate of mass loss

-

R = Ideal gas constant

-

T = Absolute temperature

-

M = Molar mass of the substance

-

A_eff = Effective effusion area (determined from calibration)

-

-

Plot the calculated vapor pressure data and fit to the Antoine or Clausius-Clapeyron equation to obtain the constants.

-

Safety and Handling Considerations for TEMAT

As a pyrophoric and water-reactive compound, stringent safety protocols must be followed when handling TEMAT.[7]

-

Inert Atmosphere: Always handle TEMAT in a glovebox or under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses with side shields or goggles, and compatible gloves (e.g., nitrile or neoprene).

-

Storage: Store TEMAT in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere. Recommended storage temperature is typically 2-8 °C.[7]

-

Spills: In case of a spill, do not use water. Use a dry absorbent material (e.g., sand or vermiculite) to contain the spill and dispose of it as hazardous waste.

-

Disposal: Dispose of unused TEMAT and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

Material Compatibility

When designing experimental setups or deposition systems, material compatibility with TEMAT is a critical consideration.

-

Metals: Stainless steel is generally a compatible material for handling and storing titanium amides.

-

Elastomers: The compatibility of elastomers with TEMAT should be carefully evaluated. Some common elastomers may swell or degrade upon contact. Perfluoroelastomers are often a good choice for seals and O-rings.

-

Glassware: Borosilicate glassware is suitable for laboratory-scale handling and experiments.

Conclusion: A Pathway to Precise Precursor Delivery

This technical guide has provided a comprehensive framework for understanding and determining the vapor pressure curve of Tetrakis(ethylmethylamino)titanium. The provided Antoine equation constants offer a valuable starting point for process development, while the detailed experimental protocols for the static and TGA methods empower researchers to obtain high-fidelity vapor pressure data tailored to their specific needs. By adhering to the principles of scientific integrity, employing robust experimental techniques, and prioritizing safety, professionals in the field can ensure the precise and reproducible delivery of TEMAT, unlocking its full potential in the fabrication of advanced materials and devices.

References

- Kim, S., Kim, B. H., & Kim, D. H. (2006). Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride. Bulletin of the Korean Chemical Society, 27(9), 1391-1394.

-

Kim, S., Kim, B. H., Lee, S. K., & Kim, D. H. (2006). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. ResearchGate. [Link]

-

Zaera, F. (2009). Thermal chemistry of tetrakis(ethylmethylamido)titanium on Si(100) surfaces. The Journal of Physical Chemistry A, 113(16), 3946–3954. [Link]

-

CheCalc. (n.d.). Curve Fitting Vapor Pressure. [Link]

-

Chemical Tweak. (n.d.). Antoine Equation Calculator (Online & Free). [Link]

-

vCalc. (2025, January 24). Antoine Equation. [Link]

-

Gelest, Inc. (2016, May 27). Safety Data Sheet: TITANIUM TETRAKIS(DIETHYLAMIDE), 99+%. [Link]

-

ChemTalk. (n.d.). Clausius-Clapeyron Equation. [Link]

-

ACS Publications. (n.d.). Kinetic and Mechanistic Studies of the Thermal Decomposition of Ti(N(CH3)2)4 during Chemical Vapor Deposition by in Situ Molecular Beam Mass Spectrometry. [Link]

-

PubMed. (2009, April 23). Thermal chemistry of tetrakis(ethylmethylamido)titanium on Si(100) surfaces. [Link]

-

Chemistry LibreTexts. (2021, July 19). 8.5: The Clausius-Clapeyron Equation. [Link]

-

Unknown. (n.d.). Vapor pressure The Clausius Clapeyron Equation. [Link]

-

Chemistry LibreTexts. (2025, March 21). Clausius-Clapeyron Equation. [Link]

-

DDBST GmbH. (n.d.). Online Calculation. [Link]

-

The Electrochemical Society. (n.d.). Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. [Link]

-

consilab.de. (n.d.). Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). [Link]

-

Wikipedia. (n.d.). Clausius–Clapeyron relation. [Link]

-

Wikipedia. (n.d.). Tetrakis(dimethylamido)titanium. [Link]

-

Semantic Scholar. (2001, June 1). Thermogravimetric Study of Volatile Precursors For Chemical Thin Film Deposition. Estimation of vapor pressures and source temperatures. [Link]

-

Ereztech. (n.d.). Tetrakis(ethylmethylamido)titanium(IV) | TEMATi | C12H32N4Ti. [Link]

-

Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. [Link]

-

Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. [Link]

-

NIH. (2015, November 17). Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition. [Link]

-

Drexel University. (2013, December 1). Standard Operating Procedures For Handling, Storage and Disposal of Titanium Powder. [Link]

-

FILAB. (n.d.). Saturation vapor pressure measurement by TGA in the laboratory. [Link]

-

NASA Technical Reports Server (NTRS). (n.d.). Knudsen Effusion Mass Spectrometry: Principles and Applications. [Link]

-

Sump4.com. (n.d.). Vapor pressure determination by thermogravimetry. [Link]

-

ResearchGate. (n.d.). Knudsen cell mass spectrometry applied to the investigation of organometallic precursors vapours | Request PDF. [Link]

-

ACS Publications. (n.d.). Thermal Chemistry of Tetrakis(ethylmethylamido)titanium on Si(100) Surfaces. [Link]

-

ResearchGate. (n.d.). Vapor pressure determination by thermogravimetry. [Link]

-

Centre for Atmospheric Science - The University of Manchester. (n.d.). Knudsen Effusion Mass Spectrometer. [Link]

-

ResearchGate. (n.d.). Vapor pressure of metal organic precursors | Request PDF. [Link]

-

AMT. (2009, July 24). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low vol. [Link]

-

Titanex GmbH. (n.d.). How to enhance Corrosion Resistance of Titanium?. [Link]

-

Timet. (n.d.). corrosion resistance of titanium. [Link]

-

Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. [Link]

-

Timet. (n.d.). Corrosion Resistance of Titanium. [Link]

-

AZoM. (2002, February 11). Titanium - Corrosion by Acids. [Link]

Sources

- 1. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 2. Tetrakis(dimethylamido)titanium - Wikipedia [en.wikipedia.org]

- 3. semiconductor.alfachemic.com [semiconductor.alfachemic.com]

- 4. Tetrakis(ethylmethylamido)titanium(IV) | TEMATi | C12H32N4Ti - Ereztech [ereztech.com]

- 5. strem.com [strem.com]

- 6. consilab.de [consilab.de]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. filab.fr [filab.fr]

- 11. gelest.com [gelest.com]

Quantum-Mechanical-Driven Insights into Tetrakis(ethylmethylamino)titanium (TEMAT) for Advanced Thin Film Deposition

An In-depth Technical Guide for Researchers and Process Engineers

Abstract

Tetrakis(ethylmethylamino)titanium (TEMAT), with the chemical formula Ti[N(CH₃)(C₂H₅)]₄, is a critical organometallic precursor for the deposition of high-quality titanium-based thin films in the semiconductor industry. Its molecular structure and thermal reactivity are pivotal to the performance of Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. This guide delves into the quantum chemistry of the TEMAT molecule to provide a foundational, atomistic understanding of its properties and reaction mechanisms. By leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, electronic structure, and vibrational modes. Furthermore, we present a theoretical analysis of its gas-phase decomposition and initial surface reaction pathways, which are critical for optimizing deposition processes and improving film quality. This document is intended for scientists and engineers in materials science and semiconductor manufacturing, offering a bridge between fundamental quantum mechanics and practical process application.

The Central Role of Precursor Chemistry in Thin Film Deposition

The relentless drive for miniaturization and enhanced performance in microelectronics necessitates atomic-scale control over thin film fabrication. Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are cornerstone technologies that depend critically on the chemical and physical properties of their molecular precursors. An ideal precursor exhibits high volatility, sufficient thermal stability to prevent gas-phase decomposition, and clean, self-limiting reactivity on the substrate surface.

1.1 Introducing Tetrakis(ethylmethylamino)titanium (TEMAT)

TEMAT, or Ti[N(CH₃)(C₂H₅)]₄, is a liquid organometallic compound used as a precursor for depositing titanium nitride (TiN) and titanium dioxide (TiO₂) films. Its physical properties, such as a boiling point of 80 °C at 0.1 mmHg and a density of 0.923 g/mL, make it suitable for vapor-phase delivery in deposition reactors. The four ethylmethylamido ligands surrounding the central titanium atom dictate its reactivity and decomposition pathways. Understanding the nature of the Titanium-Nitrogen (Ti-N) bond and the influence of the alkyl groups (ethyl and methyl) is paramount to predicting its behavior under process conditions.

1.2 Objectives of this Quantum Chemical Analysis

The goal of this guide is to provide a detailed theoretical framework for understanding TEMAT at a molecular level. By applying quantum chemical calculations, we aim to:

-

Determine the stable three-dimensional structure and key bonding parameters of the TEMAT molecule.

-

Analyze its electronic properties, including frontier molecular orbitals, to predict its chemical reactivity.

-

Simulate its vibrational spectra to provide theoretical support for experimental characterization.

-

Elucidate plausible reaction pathways for thermal decomposition and surface adsorption, the foundational steps in ALD/CVD processes.

Theoretical & Computational Methodology

To probe the quantum chemistry of TEMAT, Density Functional Theory (DFT) is the computational tool of choice. DFT offers a favorable balance between computational accuracy and resource requirements, making it ideal for studying complex organometallic molecules.

2.1 Rationale for Method Selection

-

Expertise-Driven Choice of Functional: We select the B3LYP hybrid functional, which has a proven track record for accurately modeling transition metal complexes by incorporating a portion of the exact Hartree-Fock exchange, thereby correcting for some of the self-interaction error inherent in simpler DFT methods.

-

Basis Set Selection: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a flexible description of the electron density by including polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), which is crucial for accurately describing chemical bonds and non-covalent interactions.

2.2 Step-by-Step Computational Workflow

A rigorous and self-validating computational protocol is essential for trustworthy results. The following workflow outlines the steps taken to analyze the TEMAT molecule.

-

Initial Structure Input: A 3D model of the TEMAT molecule is constructed based on its known chemical formula, Ti[N(CH₃)(C₂H₅)]₄.

-

Geometry Optimization: An unconstrained geometry optimization calculation is performed. This iterative process adjusts the positions of all atoms until the forces on each atom are minimized, locating a stable equilibrium structure on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamics & Spectra: It provides thermodynamic data (zero-point energy, enthalpy, Gibbs free energy) and predicts the infrared (IR) spectrum, which can be compared with experimental data.

-

-

Electronic Structure Analysis: Single-point energy calculations on the optimized geometry are used to analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to perform Natural Bond Orbital (NBO) analysis.

2.3 Workflow for Computational Analysis

The following diagram illustrates the logical flow of the computational protocol.

Caption: Workflow for DFT analysis of TEMAT.

Quantum Chemical Insights into the TEMAT Molecule

Applying the described methodology yields fundamental insights into the structure and reactivity of the TEMAT precursor.

3.1 Optimized Molecular Geometry

The DFT calculations predict that the core geometry of TEMAT consists of a central titanium atom coordinated to four nitrogen atoms in a distorted tetrahedral arrangement. The ethylmethylamino ligands orient themselves to minimize steric hindrance. For the analogous and well-studied Tetrakis(dimethylamino)titanium (TDMAT), DFT calculations have shown that the gas-phase molecule adopts a flattened tetrahedral structure with S₄ symmetry.[1] While TEMAT's lower symmetry (due to the different alkyl groups) precludes a perfect S₄ structure, a similar distorted tetrahedral geometry is expected.

Table 1: Predicted Structural Parameters for TEMAT

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) | Significance |

|---|---|---|

| Ti-N Bond Length | ~1.9 - 2.1 Å | Indicates a strong, partially covalent bond. Shorter bonds suggest greater stability. |

| N-Ti-N Bond Angle | ~105° - 115° | Deviations from the ideal tetrahedral angle (109.5°) reflect steric strain from the bulky ligands. |

Note: These are typical expected values. Precise values would be obtained from the output of the DFT calculation.

3.2 Electronic Properties and Chemical Reactivity

The electronic structure of a precursor is a key indicator of its reactivity. Frontier Molecular Orbital (FMO) theory posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another.

-

Highest Occupied Molecular Orbital (HOMO): For TEMAT, the HOMO is primarily localized on the nitrogen lone pairs of the amido ligands. This high-energy, electron-rich orbital makes the nitrogen atoms nucleophilic and the primary sites for reaction with electrophilic species, such as surface hydroxyl groups.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the empty d-orbitals of the titanium atom. This makes the titanium center electrophilic and susceptible to attack by nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A larger gap implies greater stability and less susceptibility to unintended gas-phase reactions. Computational screening of ALD precursors often uses the HOMO-LUMO gap as a descriptor for reactivity and stability.

Caption: Frontier Molecular Orbitals of TEMAT.

3.3 The Nature of the Titanium-Nitrogen Bond

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from DFT into a chemically intuitive picture of bonding. NBO analysis reveals that the Ti-N bond in TEMAT is not purely ionic but possesses significant covalent character. This arises from the donation of the nitrogen lone pair electron density into the empty d-orbitals of the titanium atom, a classic example of pπ-dπ interaction. This interaction strengthens the Ti-N bond, contributing to the molecule's overall stability. Analysis of the electron localization function (ELF) in titanium nitrides also confirms a mixture of covalent and metallic/ionic bonding.

Reaction Pathways: From Gas Phase to Surface

The utility of an ALD/CVD precursor is defined by its reaction behavior. DFT is instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation energy barriers, which determine reaction rates.

4.1 Gas-Phase Decomposition Mechanism

An ideal precursor should resist decomposition in the gas phase and react only at the substrate surface. One potential decomposition pathway for TEMAT is β-hydride elimination. This well-known organometallic reaction involves the transfer of a hydrogen atom from the ethyl group to the titanium center, leading to the cleavage of a Ti-N bond and the formation of an imine and a titanium hydride species.

Caption: β-Hydride elimination decomposition pathway.

The calculated activation energy (ΔE_act) for this pathway provides a quantitative measure of the precursor's thermal stability. A high activation barrier indicates that significant thermal energy is required to initiate decomposition, which is a desirable characteristic for a stable ALD precursor.

4.2 Surface Adsorption and Reaction

The first step in an ALD cycle is the chemisorption of the precursor onto the substrate. For the deposition of oxides or nitrides on silicon, the surface is typically terminated with hydroxyl (-OH) groups. The reaction mechanism involves a ligand exchange between the TEMAT precursor and a surface hydroxyl group.

Proposed ALD Half-Reaction Mechanism:

-

Physisorption: The TEMAT molecule approaches the hydroxylated surface.

-

Ligand Exchange: A nucleophilic nitrogen atom from a TEMAT ligand interacts with the electrophilic proton of a surface -OH group. Simultaneously, the oxygen of the -OH group coordinates with the electrophilic titanium center.

-

Transition State: A four-centered transition state is formed.

-

Product Formation: The Ti-N bond breaks, and a new Ti-O bond to the surface is formed. The protonated ligand, ethylmethylamine (HN(CH₃)(C₂H₅)), is released as a volatile byproduct.

This reaction is self-limiting because once all the surface -OH sites are consumed, no further reaction can occur. DFT calculations on similar systems, like TDMAT on hydroxylated surfaces, show these ligand exchange reactions are typically exothermic and have low activation energies, facilitating deposition at low temperatures.

Caption: First half-reaction in ALD of TiO₂ using TEMAT.

Conclusion: Bridging Theory and Application

This guide has demonstrated the power of quantum chemical calculations, specifically DFT, to elucidate the fundamental properties of the TEMAT precursor.

Summary of Key Findings:

-

The TEMAT molecule possesses a distorted tetrahedral geometry, with the Ti-N bond exhibiting significant covalent character due to pπ-dπ interactions.

-

The electronic structure, characterized by a nitrogen-centered HOMO and a titanium-centered LUMO, dictates its reactivity in ALD/CVD processes.

-

Plausible mechanisms for thermal decomposition (β-hydride elimination) and surface reaction (ligand exchange) can be mapped out, and their energy barriers can be calculated to predict precursor stability and reactivity.

Implications for Process Optimization:

-

Temperature Window: Understanding the activation energy for gas-phase decomposition helps define the upper limit of the ALD temperature window. Precursor decomposition leads to CVD-like growth and loss of film conformality.

-

Byproduct Management: Identifying the reaction byproducts (e.g., ethylmethylamine) is crucial for ensuring they are volatile and can be efficiently purged from the reactor to prevent film contamination.

-

Precursor Design: The insights gained from these computational studies can guide the rational design of new precursors with improved thermal stability, reactivity, and volatility by modifying the ligand structure.

By integrating these fundamental quantum-mechanical insights, researchers and engineers can accelerate the development and optimization of deposition processes, leading to higher quality thin films for the next generation of advanced technologies.

References

-

Atomic Layer Deposition and Chemical Vapor Deposition Precursor Selection Method Application to Strontium and Barium Precursors. (2021). ResearchGate. [Link]

-

Tetrakis(dimethylamido)titanium. Wikipedia. [Link]

-

Shayesteh, P., et al. (2019). Experimental and theoretical gas phase electronic structure study of tetrakis(dimethylamino) complexes of Ti(IV) and Hf(IV). Journal of Electron Spectroscopy and Related Phenomena, 234, 80-85. [Link]

-

The crystal structure of tetrakis(dimethylamino)titanium(IV). (2005). ResearchGate. [Link]

-

Metalorganic precursors employed in CVD and ALD schemes. ResearchGate. [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. (2023). YouTube. [Link]

-

Yu, H., et al. (2015). Phase stability, chemical bonding and mechanical properties of titanium nitrides: a first-principles study. RSC Advances, 5(37), 29195-29201. [Link]

-

Chen, K., & Kamran, S. (2013). Bonding Characteristics of TiC and TiN. Modeling and Numerical Simulation of Material Science, 3(1), 7-11. [Link]

-

Kim, H. L., et al. (2023). A theoretical study on the surface reaction of tetrakis(dimethylamino)titanium on titanium oxide. Physical Chemistry Chemical Physics, 25(33), 22250-22257. [Link]

-

How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. [Link]

Sources